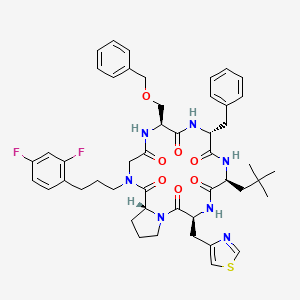

CXCR7 modulator 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

(3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLFYRZNQPUFU-UNWHFORBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N(CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57F2N7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CXCR7 Modulators: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), has emerged as a critical regulator in a multitude of physiological and pathological processes, including cancer progression, inflammation, and cardiovascular diseases.[1] Unlike conventional chemokine receptors, CXCR7 exhibits a unique signaling mechanism, deviating from the canonical G-protein-coupled pathways. Instead, it primarily signals through the β-arrestin pathway, a characteristic that has profound implications for its function and therapeutic targeting.[2] This technical guide provides an in-depth exploration of the core mechanism of action of CXCR7 modulators. It details the β-arrestin-biased signaling cascade, the receptor's role as a chemokine scavenger, its interaction with CXCR4, and the quantitative parameters defining modulator activity. Furthermore, this document furnishes detailed experimental protocols for key assays used to characterize CXCR7 modulators and presents visualizations of the critical signaling and experimental workflows.

Introduction to CXCR7 (ACKR3): An Atypical Receptor

CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC). It was initially termed a "decoy" or "scavenger" receptor due to its inability to induce classical G-protein-mediated signaling, such as intracellular calcium mobilization.[3][4] However, it is now understood that CXCR7 is a fully functional signaling receptor that preferentially utilizes β-arrestin to transduce intracellular signals.

This atypical nature defines its multifaceted roles:

-

Signaling Hub: Activation of downstream pathways, notably the mitogen-activated protein kinase (MAPK) cascade.

-

Chemokine Scavenger: Internalization and degradation of its ligands, thereby shaping chemokine gradients in the extracellular environment.

-

Regulatory Partner: Formation of heterodimers with the conventional chemokine receptor CXCR4, leading to modulation of CXCR4 signaling.

The unique signaling profile of CXCR7 makes it an attractive, albeit complex, target for therapeutic intervention in various diseases.

The Core Signaling Mechanism: A β-Arrestin-Biased Paradigm

The central tenet of CXCR7 function is its G-protein-independent signaling mechanism. Upon ligand binding, CXCR7 does not couple with heterotrimeric G-proteins to elicit downstream effects, a hallmark of most G-protein-coupled receptors (GPCRs). Instead, its activation triggers a signaling cascade initiated exclusively by the recruitment of β-arrestin.

Key Steps in CXCR7 Signaling:

-

Ligand Binding: Endogenous ligands like CXCL12 or CXCL11, or synthetic modulators, bind to CXCR7.

-

Conformational Change: Ligand binding induces a conformational change in the receptor.

-

GRK-Mediated Phosphorylation: G-protein-coupled receptor kinases (GRKs), particularly GRK2, phosphorylate the intracellular domains of the activated receptor.

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity docking site for cytosolic β-arrestin (preferentially β-arrestin-2).

-

MAPK Cascade Activation: The CXCR7/β-arrestin complex acts as a scaffold, leading to the activation of the MAPK pathway, resulting in the phosphorylation of ERK1/2 (pERK). This pERK signaling often localizes to cytoplasmic vesicles.

-

Receptor Internalization: The interaction with β-arrestin also mediates the internalization of the receptor-ligand complex into clathrin-coated pits.

This β-arrestin-biased signaling is distinct from the transient β-arrestin interaction seen with CXCR4, highlighting a fundamental difference in their functional roles.

CXCR7's Role as a Chemokine Scavenger

Beyond its direct signaling function, CXCR7 plays a crucial role in regulating the availability of its ligands in the tissue microenvironment. This is often referred to as its "scavenger" or "decoy" function.

The process involves:

-

High-Affinity Binding: CXCR7 binds CXCL12 with an affinity that is approximately 10-fold higher than that of CXCR4.

-

Efficient Internalization: Upon ligand binding, the CXCR7/ligand complex is rapidly internalized.

-

Lysosomal Degradation: The internalized ligand is trafficked to lysosomes for degradation, while the receptor can be recycled back to the cell surface.

This scavenging activity creates sharp chemokine gradients, which are essential for processes like directed cell migration during development and immune responses. By reducing the local concentration of CXCL12, CXCR7 can effectively limit the activation of CXCR4, demonstrating an indirect mechanism of regulation.

Receptor Cross-Talk: The CXCR4-CXCR7 Heterodimer

CXCR7 and CXCR4 can physically associate to form heterodimers on the cell surface. This interaction adds another layer of complexity to the CXCL12 signaling axis. The formation of a CXCR4-CXCR7 complex can alter the signaling output of CXCR4. Specifically, CXCR7 can allosterically inhibit CXCR4-mediated G-protein signaling and subsequent calcium mobilization. However, in some contexts, the heterodimer has been shown to enhance CXCL12-induced β-arrestin recruitment and ERK1/2 activation. This suggests that the functional outcome of heterodimerization is highly dependent on the cellular context.

Quantitative Analysis of CXCR7 Modulator Activity

The activity of a CXCR7 modulator, such as "CXCR7 modulator 1," is defined by its binding affinity and its functional potency in cell-based assays. These quantitative parameters are crucial for drug development and for comparing different compounds.

| Parameter | Description | Typical Assay | Example Compounds & Values | Citation |

| Binding Affinity (Ki, IC50) | Measures the concentration of a modulator required to occupy 50% of the CXCR7 receptors or to displace 50% of a competing radioligand. A lower value indicates higher affinity. | Radioligand Competition Binding Assay | Compound 18 (1,4-diazepine): Ki = 13 nMWW-12 (conolidine derivative): IC50 = 2.7 µMCXCL12 (unlabeled): IC50 = 1.0 nM | |

| Functional Potency (EC50) | Measures the concentration of a modulator required to elicit 50% of the maximal response in a functional assay, such as β-arrestin recruitment or ERK phosphorylation. | β-Arrestin Recruitment Assay (BRET, NanoBiT) | FC313 (cyclic pentapeptide): EC50 = 0.80 µMWW-12 (conolidine derivative): EC50 = 0.7 µM |

Key Experimental Protocols for Characterizing CXCR7 Modulators

Protocol: Radioligand Competition Binding Assay

This assay quantifies the ability of a test modulator to compete with a radiolabeled ligand for binding to CXCR7.

-

Cell Culture: Use cells engineered to express high levels of CXCR7 (e.g., HEK293-CXCR7).

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled CXCR7 ligand (e.g., [125I]-CXCL12).

-

Compound Addition: Add increasing concentrations of the unlabeled test modulator ("this compound"). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled CXCL12).

-

Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test modulator. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: β-Arrestin Recruitment BRET Assay

This assay measures the ligand-induced interaction between CXCR7 and β-arrestin in live cells.

-

Cell Transfection: Co-transfect host cells (e.g., HEK293) with two constructs: one encoding CXCR7 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.

-

Baseline Reading: Measure the baseline luminescence at two wavelengths: one for the donor emission (e.g., ~480 nm) and one for the acceptor emission (e.g., ~530 nm).

-

Compound Stimulation: Add increasing concentrations of the test modulator to the wells.

-

Signal Measurement: After a defined incubation period (e.g., 15-30 minutes), measure the luminescence at both wavelengths again.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the change in BRET ratio against the log concentration of the modulator to determine the EC50 value.

Conclusion and Future Directions

The mechanism of action of CXCR7 modulators is intrinsically linked to the receptor's unique β-arrestin-biased signaling, its function as a chemokine scavenger, and its ability to heterodimerize with CXCR4. A comprehensive understanding of these multifaceted roles is paramount for the rational design of novel therapeutics. "this compound," as a representative compound, must be characterized through a suite of binding and functional assays to elucidate its specific effects on these distinct receptor functions. Future research will likely focus on developing "biased agonists" that can selectively engage specific downstream pathways—for instance, promoting β-arrestin signaling without affecting the receptor's scavenging function, or vice versa. Such precision modulation holds the key to unlocking the full therapeutic potential of targeting CXCR7 while minimizing off-target effects.

References

The Discovery and Synthesis of CXCR7 Modulator VUF11207: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of VUF11207, a potent and selective small-molecule agonist for the C-X-C chemokine receptor type 7 (CXCR7). CXCR7, also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant therapeutic target in various pathologies, including cancer, cardiovascular diseases, and inflammatory conditions.[1] Unlike typical G protein-coupled receptors (GPCRs), CXCR7 primarily signals through the β-arrestin pathway.[2][3] This document details the quantitative data associated with VUF11207, the experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.

Discovery and Pharmacological Profile

VUF11207 was developed from a styrene-amide scaffold and is recognized as a high-affinity and high-potency ligand for the CXCR7 receptor.[1][4] Its interaction with CXCR7 induces the recruitment of β-arrestin2, leading to the subsequent internalization of the receptor.

Quantitative Data for VUF11207

The following tables summarize the key quantitative parameters that define the pharmacological profile of VUF11207.

| Parameter | Value (pKi) | Value (Ki in nM) | Description | Reference |

| Binding Affinity | 8.1 | ~7.94 | High-affinity binding to the CXCR7 receptor. |

| Parameter | Value (pEC50) | Value (EC50 in nM) | Description | Reference |

| β-arrestin2 Recruitment | 8.8 | ~1.58 | Potent agonist activity in inducing the recruitment of β-arrestin2. | |

| Receptor Internalization | 7.9 | ~12.59 | Efficacy in promoting the internalization of the CXCR7 receptor. |

CXCR7 Signaling Pathway

CXCR7 is characterized as an atypical chemokine receptor because it does not couple to G proteins to mediate downstream signaling in the classical sense. Instead, upon ligand binding, CXCR7 activates signaling cascades primarily through the β-arrestin pathway. This activation can lead to the stimulation of mitogen-activated protein kinases (MAPKs). The receptor plays a role in cell survival, adhesion, and invasion through the activation of pathways such as Akt.

Synthesis of VUF11207

The synthesis of VUF11207 originates from a styrene-amide scaffold. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy involves an aldol condensation followed by reductive amination and subsequent amide coupling. A representative synthetic scheme is outlined below, based on published procedures for analogous compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of VUF11207.

CXCR7 Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CXCR7 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CXCR7.

-

Radioligand: [¹²⁵I]-CXCL12.

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4.

-

Test Compound: VUF11207 at various concentrations.

-

Non-specific binding control: High concentration of unlabeled CXCL12.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-CXCR7 cells.

-

In a 96-well plate, add 25 µL of varying concentrations of VUF11207.

-

Add 25 µL of [¹²⁵I]-CXCL12 to each well at a final concentration of ~0.2 nM.

-

Add 50 µL of the cell membrane preparation to each well.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled CXCL12.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Harvest the membranes onto filter plates and wash with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for VUF11207 using competitive binding analysis software.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the agonist-induced recruitment of β-arrestin to the CXCR7 receptor. The PathHunter® β-arrestin assay is a common platform for this measurement.

Materials:

-

PathHunter® CXCR7 β-arrestin cell line (engineered to co-express a ProLink-tagged CXCR7 and an Enzyme Acceptor-tagged β-arrestin).

-

Cell plating medium.

-

Assay buffer.

-

Test Compound: VUF11207 at various concentrations.

-

PathHunter® detection reagents.

-

384-well white, solid-bottom assay plates.

-

Luminescence plate reader.

Procedure:

-

Seed the PathHunter® CXCR7 cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of VUF11207 in assay buffer.

-

Add the diluted VUF11207 to the respective wells of the cell plate.

-

Incubate the plate for 90 minutes at 37°C or room temperature, depending on the optimized protocol for the specific cell line.

-

Add the PathHunter® detection reagent to each well.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the luminescence signal against the log of the VUF11207 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

An In-Depth Technical Guide to CXCR7 Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

CXC Chemokine Receptor 7 (CXCR7), also known as Atypical Chemokine Receptor 3 (ACKR3), has emerged as a significant therapeutic target in a multitude of pathologies, including cancer, cardiovascular diseases, and neuroinflammatory conditions.[1][2] Unlike conventional chemokine receptors, CXCR7 primarily signals through a β-arrestin-biased pathway, making it a unique modulator of cellular function.[1] This technical guide provides a comprehensive overview of CXCR7 Modulator 1, a potent and orally bioavailable macrocyclic peptide-peptoid hybrid.[3][4] We will delve into its biological functions, detail the experimental protocols for its characterization, and present its quantitative data in a clear, comparative format. This document is intended to serve as a foundational resource for researchers engaged in the study of CXCR7 and the development of novel therapeutics targeting this receptor.

Introduction to CXCR7

CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC). A key distinguishing feature of CXCR7 is its inability to couple with G-proteins to induce classical downstream signaling cascades. Instead, upon ligand binding, CXCR7 predominantly recruits β-arrestin. This β-arrestin-biased signaling leads to receptor internalization and can trigger distinct cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway.

The biological roles of CXCR7 are diverse and context-dependent. It has been implicated in:

-

Cancer: Promoting tumor growth, metastasis, and angiogenesis in various cancers such as breast, prostate, and lung cancer.

-

Cardiovascular Disease: Playing a role in cardiac development and remodeling. Modulation of CXCR7 has shown potential in reducing cardiac fibrosis.

-

Neurological Conditions: Involvement in neurogenesis, neuroinflammation, and potentially offering neuroprotective effects in conditions like stroke and multiple sclerosis.

-

Inflammation: Regulating inflammatory responses, with CXCR7 expression being upregulated in inflammatory conditions.

Given its significant role in pathophysiology, the development of potent and selective CXCR7 modulators is an active area of research.

This compound: A Potent Peptide-Peptoid Hybrid

This compound, also referred to as compound 25 in its primary publication, is a novel macrocyclic peptide-peptoid hybrid that has demonstrated high binding affinity for CXCR7 and promising pharmacokinetic properties. Its unique structure, incorporating N-linked peptoid functionalities, allows for the exploration of side-chain diversity beyond that of natural amino acids, leading to improved potency and cell permeability.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo properties.

| Parameter | Value | Assay |

| Binding Affinity (Ki) | 9 nM | Radioligand Binding Assay |

| Functional Activity (EC50) | 15 nM | β-arrestin Recruitment Assay |

| Passive Permeability (Papp) | 6.2 x 10-6 cm/s | MDCKII-LE Permeability Assay |

| Oral Bioavailability (F) | 18% (in rats) | In vivo Pharmacokinetic Study |

| Plasma Clearance (CLp) | 135 mL min-1 kg-1 (in rats) | In vivo Pharmacokinetic Study (IV) |

| Volume of Distribution (Vd,ss) | 10 L/kg (in rats) | In vivo Pharmacokinetic Study (IV) |

| Half-life (t1/2) | 0.8 h (in rats) | In vivo Pharmacokinetic Study (IV) |

Table 1: In Vitro and In Vivo Properties of this compound.

Signaling Pathways and Experimental Workflows

CXCR7 Signaling Pathway

CXCR7's primary signaling mechanism involves the recruitment of β-arrestin upon ligand binding. This initiates a cascade of events that can lead to the activation of downstream kinases such as ERK1/2. The following diagram illustrates this β-arrestin-biased signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay to determine the binding affinity of a test compound for CXCR7.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and are supplemented with standard laboratory procedures.

Radioligand Binding Assay for CXCR7

This protocol details the steps to determine the binding affinity (Ki) of this compound.

Materials:

-

HEK293 cells stably expressing human CXCR7

-

[125I]-CXCL12 (Radioligand)

-

This compound (Test Compound)

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4

-

Scintillation fluid

-

96-well plates

-

Cell harvesting equipment

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293-CXCR7 cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of this compound.

-

Add 25 µL of [125I]-CXCL12 to a final concentration of approximately 0.25 nM.

-

Add 25 µL of the prepared cell membranes (10-20 µg of protein per well).

-

For non-specific binding control wells, add a high concentration of unlabeled CXCL12 (e.g., 1 µM).

-

Incubate the plate at room temperature for 1 hour with gentle agitation.

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the functional activity (EC50) of this compound in promoting the recruitment of β-arrestin to CXCR7. A common method for this is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Materials:

-

HEK293 cells

-

Expression vector for CXCR7 fused to a BRET donor (e.g., Renilla Luciferase - RLuc)

-

Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP)

-

Cell culture medium and transfection reagents

-

This compound

-

BRET substrate (e.g., Coelenterazine h)

-

96-well white, clear-bottom microplates

-

Luminometer capable of measuring dual-wavelength emissions

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with the CXCR7-RLuc and β-arrestin-2-YFP expression vectors.

-

Plate the transfected cells in 96-well white, clear-bottom microplates and culture for 24-48 hours.

-

-

Assay Performance:

-

Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Add varying concentrations of this compound to the wells.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Add the BRET substrate (Coelenterazine h) to each well.

-

-

Measurement:

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for RLuc) and one for the acceptor (e.g., ~530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well (Acceptor emission / Donor emission).

-

Plot the BRET ratio as a function of the log concentration of this compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the oral bioavailability and other pharmacokinetic parameters of this compound in a rat model.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose)

-

Dosing gavage needles and syringes

-

Catheters for blood collection (if applicable)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

Analytical equipment for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Fast the rats overnight before dosing.

-

For the oral administration group, administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.

-

For the intravenous administration group, administer a single dose of this compound (e.g., 1 mg/kg) via tail vein injection.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples by centrifugation to obtain plasma.

-

-

Sample Analysis:

-

Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method like LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time for both PO and IV routes.

-

Calculate the key pharmacokinetic parameters using appropriate software:

-

Area Under the Curve (AUC) for both PO and IV administration.

-

Clearance (CLp), Volume of Distribution (Vd,ss), and Half-life (t1/2) from the IV data.

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

-

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for diseases involving the CXCR7 signaling axis. Its high potency, demonstrated by a low nanomolar Ki and EC50, combined with its favorable oral bioavailability, makes it a valuable tool for further preclinical and potentially clinical investigation. The detailed experimental protocols provided in this guide offer a framework for the continued study of this and other CXCR7 modulators. The unique β-arrestin-biased signaling of CXCR7 presents both challenges and opportunities in drug discovery, and a thorough understanding of the biological functions and characterization of modulators like this compound is paramount to unlocking their full therapeutic potential. Further research focusing on the in vivo efficacy of this modulator in relevant disease models is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

The Role of CXCR7 Modulator 1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a pivotal player in cancer progression, influencing tumor growth, metastasis, and angiogenesis. Its signaling, primarily mediated through the β-arrestin pathway upon binding its ligand CXCL12, presents a compelling target for therapeutic intervention. This technical guide focuses on CXCR7 Modulator 1 (also referred to as compound 25), a potent, orally bioavailable macrocyclic peptide-peptoid hybrid modulator of CXCR7. We provide a comprehensive overview of its biochemical and pharmacokinetic properties, detailed experimental protocols for its characterization, and a discussion of its potential role in modulating cancer progression based on the established functions of the CXCR7 signaling axis.

Introduction to CXCR7 in Cancer Biology

CXCR7 is a seven-transmembrane G protein-coupled receptor (GPCR) that, along with CXCR4, binds the chemokine CXCL12.[1][2] Unlike typical GPCRs, CXCR7 does not primarily signal through G proteins to induce calcium mobilization.[3][4] Instead, it preferentially signals through the recruitment of β-arrestin.[3] This interaction triggers downstream signaling cascades, including the activation of MAP kinases, and plays a role in the internalization and scavenging of CXCL12, thereby modulating the CXCL12 gradient and the activity of CXCR4.

The CXCL12/CXCR4/CXCR7 axis is deeply implicated in various aspects of tumorigenesis. Dysregulation of this axis has been observed in over 20 different types of cancer, including breast, lung, prostate, and colorectal cancer. CXCR7 overexpression is often correlated with tumor growth, neovascularization, invasion, and metastasis. Specifically, the CXCL12-CXCR7 signaling pathway can promote cancer cell proliferation and metastasis by activating pro-inflammatory STAT3 signaling and recruiting tumor-promoting macrophages. Given its significant role in cancer pathology, CXCR7 has emerged as a promising therapeutic target.

This compound (Compound 25): A Potent Peptoid Hybrid

This compound is a novel macrocyclic peptide-peptoid hybrid developed as a potent and selective modulator of CXCR7. Its unique structure was optimized to improve binding affinity and passive permeability, leading to oral bioavailability.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacokinetic properties of this compound.

Table 1: In Vitro Activity and Permeability of this compound

| Parameter | Value | Description |

| Binding Affinity (Ki) | 9 nM | The inhibition constant for binding to the CXCR7 receptor, determined by a radioligand binding assay. |

| Functional Activity (EC50) | 15 nM | The half-maximal effective concentration in a CXCR7 β-arrestin functional assay. |

| Passive Permeability (Papp) | 6.2 x 10-6 cm/s | The apparent permeability coefficient determined in a Madin-Darby Canine Kidney II-Low Efflux (MDCKII-LE) cell assay. |

Table 2: In Vivo Pharmacokinetics of this compound in Rats (Oral Administration)

| Parameter | Value | Description |

| Dose | 10 mg/kg | The oral dose administered to rats. |

| Cmax | 97 ng/mL | The maximum observed plasma concentration. |

| AUC | 224 ng·h/mL | The total area under the plasma concentration-time curve. |

| Oral Bioavailability (F) | 18% | The fraction of the administered dose that reaches systemic circulation. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the descriptions provided in the source publication.

Radioligand Binding Assay for CXCR7

Objective: To determine the binding affinity (Ki) of this compound for the CXCR7 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR7

-

Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.1)

-

[125I]-CXCL12 (radioligand)

-

This compound (test compound)

-

Non-labeled CXCL12 (for non-specific binding determination)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Culture HEK293-CXCR7 cells and harvest them.

-

Prepare cell membranes by homogenization and centrifugation.

-

Resuspend the membrane pellet in the binding buffer.

-

In a 96-well plate, add the cell membrane preparation.

-

Add varying concentrations of this compound.

-

Add a constant concentration of [125I]-CXCL12 to all wells.

-

For non-specific binding control wells, add a high concentration of non-labeled CXCL12.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CXCR7 β-Arrestin Recruitment Assay

Objective: To measure the functional activity (EC50) of this compound in promoting the interaction between CXCR7 and β-arrestin.

Materials:

-

HEK293 cells co-expressing a CXCR7-reporter fusion protein (e.g., CXCR7-YFP) and a β-arrestin-reporter fusion protein (e.g., β-arrestin2-RLuc) for a Bioluminescence Resonance Energy Transfer (BRET) assay.

-

Cell culture medium

-

This compound (test compound)

-

BRET substrate (e.g., coelenterazine h)

-

Luminometer capable of measuring dual-wavelength emissions.

Procedure:

-

Seed the engineered HEK293 cells in a 96-well plate and culture overnight.

-

Replace the culture medium with a suitable assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Add the BRET substrate to each well.

-

Immediately measure the luminescence at two different wavelengths (one for the donor, e.g., RLuc, and one for the acceptor, e.g., YFP).

-

Calculate the BRET ratio (Acceptor emission / Donor emission).

-

Plot the BRET ratio as a function of the log concentration of this compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Visualization of Signaling Pathways and Experimental Workflows

CXCR7 Signaling Pathway

Caption: CXCR7 signaling cascade initiated by CXCL12 binding.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of this compound.

Potential Role of this compound in Cancer Progression

While the primary publication on this compound focuses on its chemical development and pharmacokinetic profile, its potential impact on cancer progression can be inferred from the known functions of the CXCR7 signaling axis. As a potent modulator of CXCR7, this compound serves as a valuable tool to probe the receptor's role in cancer and as a lead for the development of novel anti-cancer therapeutics.

Modulation of Tumor Growth and Proliferation: The CXCR7-mediated activation of the MAPK/ERK pathway is known to promote cell proliferation and survival. By modulating CXCR7 activity, this compound could potentially inhibit the growth of tumors that are dependent on this signaling pathway. In various cancer cell lines, including those from breast and lung cancer, CXCR7 expression has been shown to enhance tumor growth. Therefore, antagonism of CXCR7 by a modulator like compound 25 could be a viable strategy to reduce tumor cell proliferation.

Inhibition of Metastasis and Invasion: The CXCL12/CXCR7 axis plays a critical role in the transendothelial migration of cancer cells, a key step in metastasis. In colorectal cancer, the CXCL12/CXCR7 biased signal is suggested to promote epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion. By interfering with CXCR7 signaling, this compound may inhibit the migratory and invasive properties of cancer cells, thereby reducing their metastatic potential.

Disruption of Angiogenesis: CXCR7 is expressed on tumor-associated vasculature and is implicated in angiogenesis. The recruitment of endothelial progenitor cells and the formation of new blood vessels can be influenced by the CXCL12/CXCR7 axis. A modulator of CXCR7 could potentially disrupt these processes, leading to a reduction in tumor vascularization and subsequent inhibition of tumor growth.

Conclusion and Future Directions

This compound is a potent, orally bioavailable tool compound that can be used to investigate the complex role of CXCR7 in cancer biology. Its favorable pharmacokinetic profile makes it a promising candidate for in vivo studies. While direct evidence of its anti-cancer efficacy is yet to be published, the established role of CXCR7 in promoting tumor growth, metastasis, and angiogenesis strongly suggests that modulation of this receptor is a valid therapeutic strategy.

Future research should focus on evaluating this compound in a panel of cancer cell lines with varying levels of CXCR7 expression to determine its effect on proliferation, migration, and invasion. Furthermore, in vivo studies using xenograft or syngeneic tumor models are warranted to assess its anti-tumor efficacy, impact on the tumor microenvironment, and potential for combination therapy with existing anti-cancer agents. Such studies will be crucial in validating CXCR7 as a therapeutic target and advancing the development of novel modulators like this compound for the treatment of cancer.

References

- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. β-Arrestin-2 Counters CXCR7-mediated EGFR Transactivation and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CXCR7 Modulator 1 and its Interaction with CXCL12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CXCR7 modulator 1, a potent and orally bioavailable peptoid hybrid modulator of the C-X-C chemokine receptor type 7 (CXCR7). It details the modulator's chemical properties, synthesis, and its intricate interaction with the chemokine CXCL12. This document is intended to be a core resource, offering detailed experimental protocols and a summary of quantitative data to facilitate further research and development in this area.

Introduction to CXCR7 and its Ligand CXCL12

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including embryonic development, immune responses, and tumor progression.[1] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein-dependent pathways. Instead, its activation by its endogenous ligands, C-X-C motif chemokine 12 (CXCL12, also known as SDF-1) and C-X-C motif chemokine 11 (CXCL11), predominantly leads to the recruitment of β-arrestin.[2] This interaction triggers a biased signaling cascade, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, and is also involved in the scavenging of CXCL12, thereby modulating its bioavailability for its other receptor, CXCR4.[2][3] The CXCL12/CXCR7 axis is a key player in cancer cell migration, survival, and angiogenesis, making it an attractive target for therapeutic intervention.[4]

This compound (Compound 25)

This compound, also referred to as compound 25 in the primary literature, is a novel macrocyclic peptide-peptoid hybrid that has demonstrated high potency and oral bioavailability as a CXCR7 modulator.

Chemical Properties and Structure

| Property | Value | Reference |

| Compound Name | This compound (compound 25) | |

| Molecular Formula | C48H57F2N7O7S | |

| Molecular Weight | 914.07 g/mol | |

| CAS Number | 2231812-31-8 | |

| Appearance | White to off-white solid | |

| SMILES | O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(N2CCC[C@@H]2C(N(CCCC3=C(F)C=C(F)C=C3)CC4=O)=O)=O)=O)--INVALID-LINK--NC(--INVALID-LINK--N4)=O |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) of a linear precursor followed by solution-phase macrocyclization. The detailed protocol is available in the supporting information of the primary publication by Boehm M, et al. (2017). The general workflow involves the sequential coupling of amino acids and peptoid monomers onto a solid support, followed by cleavage from the resin, and a final head-to-tail cyclization step in solution. Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Interaction with CXCL12 and Biological Activity

This compound exhibits high-affinity binding to CXCR7 and acts as a potent modulator of its function, particularly in the context of CXCL12-mediated signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with CXCR7.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 9 nM | Radioligand Binding Assay | |

| Functional Activity (EC50) | 15 nM | β-arrestin Recruitment Assay | |

| Oral Bioavailability (F) | 18% (in rats) | In vivo Pharmacokinetic Study | |

| Passive Permeability (Papp) | 6.2 x 10⁻⁶ cm/s | MDCKII-LE Permeability Assay |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with CXCL12.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to CXCR7 by measuring its ability to compete with a radiolabeled ligand, typically [¹²⁵I]-CXCL12.

Materials:

-

HEK293 cells stably expressing human CXCR7

-

[¹²⁵I]-CXCL12 (specific activity ~2000 Ci/mmol)

-

This compound (or other test compounds)

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-CXCR7 cells by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer containing increasing concentrations of this compound.

-

Add 50 µL of [¹²⁵I]-CXCL12 (final concentration ~0.1-0.2 nM) to each well.

-

Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of modulator that inhibits 50% of specific [¹²⁵I]-CXCL12 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (BRET-based)

This cell-based functional assay measures the ability of a compound to induce the recruitment of β-arrestin to CXCR7 upon receptor activation. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Materials:

-

HEK293 cells

-

Expression vectors for CXCR7 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell culture medium and transfection reagents.

-

CXCL12 (as a positive control)

-

This compound (or other test compounds)

-

BRET substrate (e.g., coelenterazine h)

-

96-well white opaque plates

-

BRET-compatible plate reader

Procedure:

-

Co-transfect HEK293 cells with the CXCR7-Rluc and β-arrestin-2-YFP expression vectors.

-

Plate the transfected cells in 96-well white opaque plates and incubate for 24-48 hours.

-

Wash the cells with assay buffer (e.g., HBSS).

-

Add increasing concentrations of this compound or CXCL12 to the wells.

-

Incubate at 37°C for 15-30 minutes.

-

Add the BRET substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the light emission at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio against the ligand concentration and determine the EC50 value (the concentration of modulator that produces 50% of the maximal response) using non-linear regression.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the downstream signaling of CXCR7 activation by measuring the phosphorylation of ERK1/2.

Materials:

-

Cells expressing CXCR7 (e.g., HEK293-CXCR7 or Jurkat T-cells)

-

CXCL12

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat the cells with this compound or CXCL12 for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

References

Structural Activity Relationship of CXCR7 Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) for the potent and orally bioavailable peptoid hybrid CXCR7 modulator, designated as CXCR7 modulator 1 (also known as Compound 25 ). This document outlines the key chemical modifications that led to its discovery, summarizes its binding and functional activities, and provides detailed protocols for the principal assays used in its characterization.

Introduction to CXCR7 (ACKR3)

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a seven-transmembrane G protein-coupled receptor (GPCR). Unlike typical GPCRs, CXCR7 does not primarily signal through G protein-mediated pathways. Instead, upon binding its endogenous ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC), it predominantly triggers the recruitment of β-arrestin.[1] This mechanism leads to receptor internalization and activation of downstream signaling cascades, including the phosphorylation of Erk1/2.[1][2]

CXCR7 plays a crucial role in various physiological and pathological processes, including cell survival, migration, and adhesion.[2] Its expression is often upregulated in inflammatory conditions and numerous cancers, making it an attractive therapeutic target.[2] The development of potent and selective modulators for CXCR7 is a key area of research for potential treatments in oncology, immunology, and cardiovascular diseases.

Development and Structural Activity Relationship (SAR) of this compound

This compound (Compound 25) is a macrocyclic peptide-peptoid hybrid developed from a moderately active hexapeptide lead compound (Compound 1). The optimization strategy focused on improving CXCR7 binding affinity (Ki) and enhancing passive permeability (Papp) to achieve oral bioavailability. The core of the SAR study involved systematic modifications at key positions of the macrocyclic scaffold.

SAR Summary

The following tables summarize the quantitative data from the SAR studies that led to the identification of Compound 25. Modifications focused on peptoid variations and substitutions at the arginine and homohomophenylalanine (hhPhe) positions of the parent macrocycle.

Table 1: SAR of Peptoid Variations

| Compound | Peptoid Side Chain (R) | CXCR7 Binding Affinity (Ki, nM) | Passive Permeability (Papp, 10⁻⁶ cm/s) |

| 1 | H | 2100 | < 1.0 |

| 2 | N-CH₂-(4-F-Ph) | 4500 | 1.1 |

| 7 | N-CH₂-(3-pyridyl) | 160 | 1.9 |

| 8 | N-CH₂-(2-thiazolyl) | 120 | 1.8 |

Data sourced from Boehm, M. et al. (2017).

Table 2: SAR of Arginine and hhPhe Side-Chain Modifications

| Compound | Arg Position Modification | hhPhe Position Modification | CXCR7 Binding Affinity (Ki, nM) | β-Arrestin EC₅₀ (nM) | Passive Permeability (Papp, 10⁻⁶ cm/s) |

| 7 | 3-pyridyl | hhPhe | 160 | 160 | 1.9 |

| 19 | 2-thiazolyl | hhPhe | 9 | 49 | 1.9 |

| 20 | 2-thiazolyl | Phe | 100 | 120 | 6.5 |

| 25 (Modulator 1) | 2-thiazolyl | (S)-α-(4-F-Ph)-Et | 9 | 15 | 6.2 |

Data sourced from Boehm, M. et al. (2017).

Key SAR Insights

The development from a weakly binding, non-permeable peptide into a potent, orally bioavailable modulator was achieved through several key insights:

-

Peptoid Incorporation: Introducing an N-linked peptoid functionality allowed for the exploration of non-natural side chains, which was critical for modulating affinity and physicochemical properties. Replacing the original arginine side chain with aromatic groups like 3-pyridyl (Compound 7) significantly improved binding affinity.

-

Potency Enhancement: Switching the 3-pyridyl group to a thiazole ring (Compound 19) resulted in a greater than 15-fold improvement in binding potency (Ki = 9 nM), confirming a favorable interaction.

-

Permeability Optimization: While shortening the hhPhe side chain to Phenylalanine (Phe) in Compound 20 improved permeability, it came at the cost of reduced potency.

-

Balanced Profile: Compound 25 achieved the best overall balance. By retaining the potent thiazole group and incorporating an (S)-α-(4-F-Ph)-Et side chain at the hhPhe position, it maintained high binding affinity (Ki = 9 nM) and functional potency (EC₅₀ = 15 nM) while achieving good passive permeability (Papp = 6.2 × 10⁻⁶ cm/s). This balanced profile ultimately led to an oral bioavailability of 18% in rats.

Signaling and Logical Relationship Diagrams

CXCR7 Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by CXCR7 upon ligand binding.

Caption: CXCR7 signaling is primarily mediated by β-arrestin recruitment, leading to MAPK activation.

SAR Logical Progression

This diagram shows the logical progression of chemical modifications that led to the discovery of this compound.

Caption: SAR progression from a low-affinity lead to a potent and permeable modulator.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: Workflow for the CXCR7 radioligand competition binding assay.

Protocol:

-

Membrane Preparation: Membranes are obtained from CHO-K1 cells overexpressing the human CXCR7 receptor. Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. To each well, add:

-

Cell membranes containing CXCR7.

-

A fixed concentration of radioligand ([¹²⁵I]-CXCL12).

-

Varying concentrations of the unlabeled test compound (e.g., this compound).

-

Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.

-

-

Incubation: Plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This step separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

β-Arrestin Recruitment BRET Assay

This functional assay measures the ability of a compound to act as an agonist by quantifying its capacity to induce the recruitment of β-arrestin to the CXCR7 receptor using Bioluminescence Resonance Energy Transfer (BRET).

Caption: Workflow for the β-arrestin recruitment BRET assay.

Protocol:

-

Cell Preparation: HEK293 cells are transiently co-transfected with two plasmid constructs:

-

A CXCR7 receptor fused to a BRET donor, such as Renilla luciferase (e.g., CXCR7-Rluc8).

-

A β-arrestin protein fused to a BRET acceptor, such as Venus or Yellow Fluorescent Protein (e.g., Venus-β-arrestin2).

-

-

Assay Plating: After allowing for protein expression (typically 24-48 hours), the transfected cells are harvested and plated into white, 96-well microplates.

-

Compound Addition: Serial dilutions of the test compound (agonist) are added to the wells, and the plate is incubated for a short period (e.g., 5-15 minutes) at 37°C.

-

Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to all wells.

-

Signal Detection: The plate is immediately read on a microplate reader capable of simultaneously detecting the light emission at two wavelengths—one corresponding to the donor (e.g., ~480 nm for Rluc8) and one to the acceptor (e.g., ~530 nm for Venus).

-

Data Analysis:

-

The BRET ratio is calculated for each well as the ratio of light intensity from the acceptor to the light intensity from the donor.

-

An increase in the BRET ratio indicates that the agonist has brought the donor and acceptor into close proximity via β-arrestin recruitment.

-

The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined by plotting the BRET ratio against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The development of this compound (Compound 25) demonstrates a successful structure-based design strategy, transforming a peptide lead with poor drug-like properties into a potent and orally bioavailable modulator. The systematic incorporation of a peptoid moiety and targeted side-chain modifications were crucial for balancing high binding affinity, functional agonism, and passive permeability. The methodologies and SAR data presented in this guide provide a comprehensive technical overview for researchers in the field of chemokine receptor modulation and drug discovery.

References

CXCR7 Modulator 1 as a Peptoid Hybrid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), has emerged as a significant therapeutic target for a multitude of diseases, including various cancers, inflammatory conditions, and cardiovascular disorders.[1][2][3][4] Unlike typical G-protein coupled receptors (GPCRs), CXCR7 primarily signals through a β-arrestin-biased pathway upon binding its endogenous ligands, CXCL11 and CXCL12.[5] This unique signaling mechanism has opened new avenues for the development of targeted modulators.

This technical guide focuses on CXCR7 modulator 1, a potent and orally bioavailable macrocyclic peptide-peptoid hybrid. The development of this modulator represents a successful strategy in overcoming the traditional limitations of peptide-based therapeutics, such as poor permeability and metabolic instability, through the incorporation of peptoid moieties. This document provides an in-depth overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.

Core Compound: this compound (Compound 25)

This compound is a macrocyclic peptide-peptoid hybrid identified for its high binding affinity and functional activity at the CXCR7 receptor. Its structure was optimized from a peptidic macrocycle to enhance its drug-like properties, particularly its passive permeability, leading to oral bioavailability.

Chemical Structure:

Smiles representation of this compound

Quantitative Data

The following table summarizes the key pharmacological data for this compound and its precursor, peptide 1.

| Compound | CXCR7 Binding Affinity (Ki, nM) | CXCR7 β-Arrestin Functional Activity (EC50, nM) | MDCKII-LE Permeability (Papp, 10-6 cm/s) | Oral Bioavailability in Rats (F, %) |

| Peptide 1 | 2100 | 46 | < 1 | Not Reported |

| This compound (Compound 25) | 9 | 15 | 6.2 | 18 |

Experimental Protocols

Synthesis of Macrocyclic Peptide-Peptoid Hybrids (General Protocol)

This protocol outlines the general "sub-monomer" method for synthesizing peptide-peptoid hybrids, which was employed in the development of this compound.

Materials:

-

Rink Amide resin or 2-chlorotrityl chloride (CTC) resin

-

Fmoc-protected amino acids

-

Bromoacetic acid

-

N,N'-diisopropylcarbodiimide (DIC)

-

Primary amines for peptoid residues

-

Piperidine in DMF (for Fmoc deprotection)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Reagents for macrolactamization (e.g., BOP, HOBt, DIPEA in DCM)

-

Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Peptide Coupling: For peptide residues, perform standard Fmoc-based solid-phase peptide synthesis. This involves:

-

Fmoc deprotection with piperidine in DMF.

-

Coupling of the Fmoc-protected amino acid using a coupling agent like DIC and an activator like HOBt.

-

-

Peptoid Elongation (Sub-monomer method): For peptoid residues:

-

Acylation: Acylate the resin-bound amine with bromoacetic acid and DIC in DMF.

-

Nucleophilic Displacement: Introduce the desired side chain by nucleophilic displacement of the bromide with a primary amine in DMF.

-

-

Chain Assembly: Repeat the peptide and peptoid coupling steps to assemble the linear precursor.

-

Cleavage from Resin: Cleave the linear peptide-peptoid hybrid from the resin using a suitable cleavage cocktail.

-

Macrolactamization: Perform head-to-tail cyclization of the linear precursor in a dilute solution using a coupling agent such as BOP/HOBt/DIPEA in DCM to yield the macrocyclic product.

-

Purification: Purify the crude macrocyclic product by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

CXCR7 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the modulator for the CXCR7 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human CXCR7.

-

Radioligand: [¹²⁵I]-CXCL12.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled CXCL12.

-

Test compound (this compound) at various concentrations.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various dilutions.

-

Radioligand Addition: Add the [¹²⁵I]-CXCL12 to each well at a concentration near its Kd.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CXCR7 β-Arrestin Recruitment Assay (PathHunter® Assay)

This functional assay measures the ability of the modulator to induce β-arrestin recruitment to the CXCR7 receptor, indicating agonist activity.

Materials:

-

PathHunter® CXCR7 CHO-K1 β-Arrestin cell line (DiscoverX).

-

Cell plating reagent.

-

Test compound (this compound) at various concentrations.

-

PathHunter® Detection Reagents.

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the PathHunter® CXCR7 cells in the 384-well plates at the recommended density and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compound in the appropriate assay buffer. Add the diluted compound to the wells containing the cells.

-

Incubation: Incubate the plate for 90-180 minutes at 37°C or room temperature to stimulate the cells.

-

Detection: Add the PathHunter® Detection Reagents to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate for 60 minutes at room temperature and then measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MDCKII-LE Permeability Assay

This assay assesses the passive permeability of the modulator across a cell monolayer, which is an indicator of its potential for oral absorption.

Materials:

-

MDCKII-LE (low efflux) cells.

-

Transwell® inserts (e.g., 24-well).

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Test compound (this compound).

-

LC-MS/MS system for quantification.

Procedure:

-

Cell Seeding: Seed the MDCKII-LE cells onto the Transwell® inserts and culture them until a confluent monolayer is formed. The integrity of the monolayer can be verified by measuring the transepithelial electrical resistance (TEER).

-

Assay Initiation:

-

For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber.

-

For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At specified time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

-

Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor chamber.

Visualizations

CXCR7 Signaling Pathway

The following diagram illustrates the primary signaling pathway of CXCR7 upon ligand binding, which is characterized by the recruitment of β-arrestin and subsequent downstream signaling, often independent of G-protein activation.

Caption: CXCR7 signaling is primarily mediated by β-arrestin recruitment.

Experimental Workflow for Characterizing a Peptoid Hybrid CXCR7 Modulator

This diagram outlines the key experimental steps involved in the characterization of a novel peptoid hybrid modulator of CXCR7.

References

- 1. CXCL12/CXCR7/β-arrestin1 biased signal promotes epithelial-to-mesenchymal transition of colorectal cancer by repressing miRNAs through YAP1 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of CXCR7 Modulator 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of CXCR7 Modulator 1, a potent and orally bioavailable macrocyclic peptide-peptoid hybrid. This document details the modulator's binding affinity, functional activity, and pharmacokinetic properties, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Introduction to CXCR7 (ACKR3)

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer, inflammation, and cardiovascular diseases.[1][2] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein-mediated pathways. Instead, its activation by endogenous ligands, such as CXCL11 and CXCL12 (SDF-1), predominantly leads to the recruitment of β-arrestin.[2][3] This unique signaling mechanism makes CXCR7 an attractive therapeutic target.[4]

This compound (also referred to as compound 25) is a novel macrocyclic peptide-peptoid hybrid designed to modulate the activity of the CXCR7 receptor. Its unique structure offers potential advantages in terms of potency and selectivity.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| Binding Affinity (Ki) | 9 nM | High-affinity binding to the human CXCR7 receptor. |

| Functional Activity (EC50) | 15 nM | Potent agonist activity in inducing β-arrestin recruitment. |

| Passive Permeability (Papp) | 6.2 x 10-6 cm/s | Moderate passive permeability in an in vitro cell model. |

Data sourced from "Discovery of Potent and Orally Bioavailable Macrocyclic Peptide–Peptoid Hybrid CXCR7 Modulators".

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value (Intravenous) | Value (Oral) |

| Dose | 1 mg/kg | 5 mg/kg |

| Clearance (CL) | 25 mL/min/kg | - |

| Volume of Distribution (Vss) | 1.1 L/kg | - |

| Half-life (t1/2) | 0.8 h | - |

| Oral Bioavailability (F) | - | 18% |

Data sourced from "Discovery of Potent and Orally Bioavailable Macrocyclic Peptide–Peptoid Hybrid CXCR7 Modulators".

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CXCR7 Radioligand Binding Assay

This assay determines the binding affinity of the test compound to the CXCR7 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Membranes: Membranes from CHO-K1 cells overexpressing the human CXCR7 receptor were used.

-

Radioligand: [125I]CXCL12 was used as the radiolabeled competitor.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of [125I]CXCL12 and varying concentrations of the test compound.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

CXCR7 β-Arrestin Recruitment Functional Assay

This assay measures the agonist activity of the test compound by quantifying the recruitment of β-arrestin to the CXCR7 receptor upon activation.

-

Cell Line: A CHO-K1 cell line overexpressing the human CXCR7 receptor fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoveRx PathHunter® β-Arrestin assay) was utilized.

-

Procedure:

-

Cells were plated in microplates and incubated.

-

Varying concentrations of the test compound were added to the cells.

-

Following incubation, the substrate for the reporter enzyme was added.

-

The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, was measured using a luminometer.

-

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) was determined from the dose-response curve.

In Vitro Passive Permeability Assay (MDCKII-LE)

This assay assesses the ability of a compound to passively diffuse across a cell monolayer, providing an indication of its potential for oral absorption.

-

Cell Line: Madin-Darby Canine Kidney II-Low Efflux (MDCKII-LE) cells were used. These cells form a tight monolayer and have low levels of efflux transporters.

-

Procedure:

-

MDCKII-LE cells were seeded on a semi-permeable membrane insert, separating an apical (donor) and a basolateral (receiver) compartment.

-

Once a confluent monolayer was formed, the test compound was added to the apical compartment.

-

Samples were taken from the basolateral compartment at various time points.

-

The concentration of the test compound in the samples was quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) was calculated from the rate of appearance of the compound in the receiver compartment.

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in a living organism.

-

Animals: Male Sprague-Dawley rats were used.

-

Administration:

-

Intravenous (IV): The compound was administered as a single bolus dose into the tail vein to determine clearance, volume of distribution, and half-life.

-

Oral (PO): The compound was administered by oral gavage to assess oral bioavailability.

-

-

Sample Collection: Blood samples were collected at predetermined time points after dosing.

-

Sample Analysis: Plasma concentrations of the test compound were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F) were calculated using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to CXCR7 and its modulator.

CXCR7 Signaling Pathway

Caption: Simplified CXCR7 signaling cascade upon ligand binding.

Radioligand Binding Assay Workflow

Caption: Workflow for the CXCR7 radioligand binding assay.

Logical Relationship between In Vitro and In Vivo Studies

Caption: Logical progression from in vitro characterization to in vivo evaluation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of CXCR7 Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction